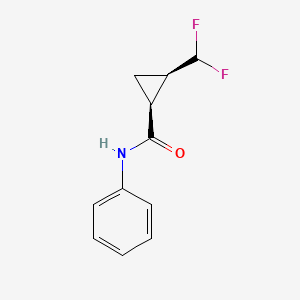
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various fields of chemistry and biology
準備方法
The synthesis of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide involves several steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the difluoromethyl group and subsequent amidation with aniline to form the final product. The reaction conditions typically involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis efficiently.
化学反応の分析
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agents used.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and cyclopropane ring contribute to its binding affinity and specificity. The compound may inhibit or activate its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2S)-2-(trifluoromethyl)-N-phenylcyclopropane-1-carboxamide: Similar structure but with a trifluoromethyl group, leading to different chemical properties and reactivity.
rac-(1R,2S)-2-(methyl)-N-phenylcyclopropane-1-carboxamide: Lacks the fluorine atoms, resulting in different biological activity and applications. The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H11F2NO |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
(1S,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)11(15)14-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9+/m1/s1 |
InChIキー |
AYRPOEKZQQYDOS-BDAKNGLRSA-N |
異性体SMILES |
C1[C@H]([C@H]1C(=O)NC2=CC=CC=C2)C(F)F |
正規SMILES |
C1C(C1C(=O)NC2=CC=CC=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


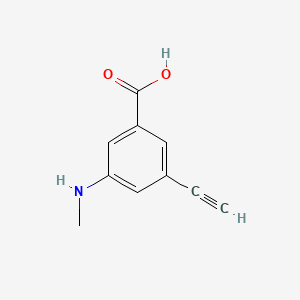
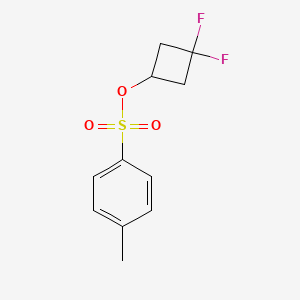
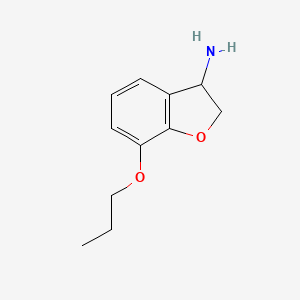
![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
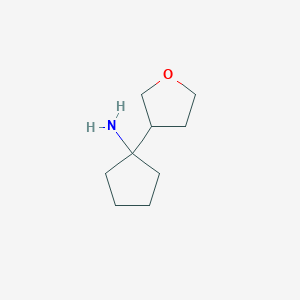
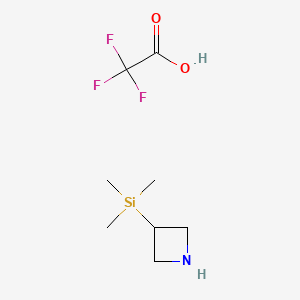

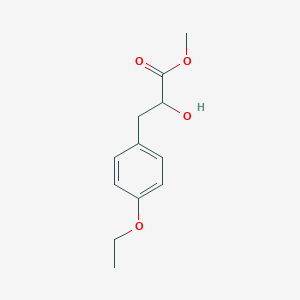
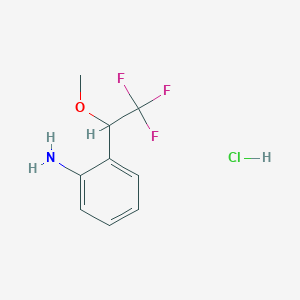
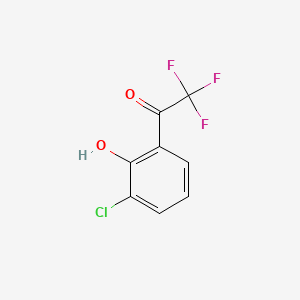
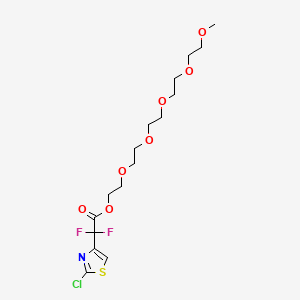
![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
